molecular formula C8H7BrS B15130770 4-Bromo-1,3-dihydrobenzo[c]thiophene

4-Bromo-1,3-dihydrobenzo[c]thiophene

Cat. No.: B15130770
M. Wt: 215.11 g/mol
InChI Key: XSGPDBHZXQBKFF-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dihydrobenzo[c]thiophene is a chemical compound with the molecular formula C8H7BrS It is a heterocyclic compound containing a thiophene ring fused with a benzene ring and a bromine atom attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,3-dihydrobenzo[c]thiophene typically involves the bromination of 1,3-dihydrobenzo[c]thiophene. One common method is the reaction of 1,3-dihydrobenzo[c]thiophene with bromine in the presence of acetic acid as a solvent. The reaction proceeds under mild conditions and yields the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dihydrobenzo[c]thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[c]thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrobenzo[c]thiophenes.

Scientific Research Applications

4-Bromo-1,3-dihydrobenzo[c]thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials for organic electronics and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-dihydrobenzo[c]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-dihydrobenzo[b]thiophene
  • 4-Bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
  • 4-Bromo-2,1,3-benzothiadiazole

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H7BrS

Molecular Weight

215.11 g/mol

IUPAC Name

4-bromo-1,3-dihydro-2-benzothiophene

InChI

InChI=1S/C8H7BrS/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2

InChI Key

XSGPDBHZXQBKFF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1)C(=CC=C2)Br

Origin of Product

United States

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